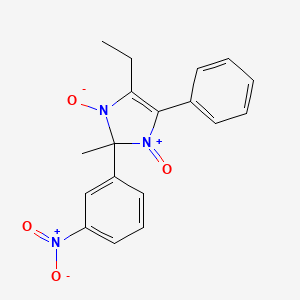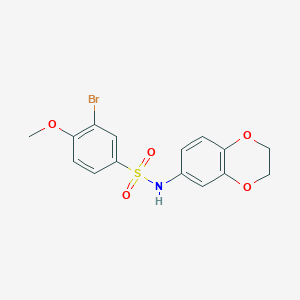![molecular formula C20H25NOS2 B4019604 2-(benzylthio)-N-{2-[(2-methylbenzyl)thio]ethyl}propanamide](/img/structure/B4019604.png)
2-(benzylthio)-N-{2-[(2-methylbenzyl)thio]ethyl}propanamide
Description
Synthesis Analysis
The synthesis of complex organic compounds like 2-(benzylthio)-N-{2-[(2-methylbenzyl)thio]ethyl}propanamide often involves multi-step reactions, including the use of organometallic reagents or electrophilic bromine sources for functional group transformations. For example, Jordan et al. (2003) demonstrated an efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide, highlighting a methodology that could be relevant for the synthesis of related compounds by facilitating functional group interconversion through electrophilic substitution reactions (Jordan, Luo, & Reitz, 2003).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical behavior and potential applications. Techniques such as X-ray diffraction and spectroscopic methods (FTIR, NMR) are commonly employed for structural elucidation. Haroon et al. (2018) synthesized and characterized ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, providing insight into molecular geometry, hydrogen bonding sites, and electronic structure through experimental and theoretical (DFT) studies. Such detailed analysis aids in understanding the structural aspects of similar complex molecules (Haroon et al., 2018).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. Tsuge and Kanemasa (1972) explored the reactions of benzoyl and thiobenzoyl isocyanates with 2-thiazolines and 2-oxazolines, demonstrating the formation of cycloadducts and providing a foundation for understanding the reactivity of similarly structured compounds in nucleophilic and electrophilic addition reactions (Tsuge & Kanemasa, 1972).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure significantly impact the compound's applicability in various domains. Sharma et al. (2016) conducted a study on 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, analyzing its crystal structure and establishing intermolecular interactions via hydrogen bonding. This research provides a comparative basis for understanding the physical characteristics of related compounds (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of a compound, including reactivity with other chemicals, stability under various conditions, and susceptibility to transformations, are pivotal for its application in synthesis and industrial processes. For instance, the work by Basheer and Rappoport (2006) on substituted 2-methylene-1,3-oxazolidines and related compounds sheds light on the mechanisms of cycloaddition and nucleophilic substitution reactions that could be pertinent to understanding the chemical behavior of 2-(benzylthio)-N-{2-[(2-methylbenzyl)thio]ethyl}propanamide and its derivatives (Basheer & Rappoport, 2006).
properties
IUPAC Name |
2-benzylsulfanyl-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NOS2/c1-16-8-6-7-11-19(16)15-23-13-12-21-20(22)17(2)24-14-18-9-4-3-5-10-18/h3-11,17H,12-15H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDVRPLCKVCGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCCNC(=O)C(C)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4019526.png)

![ethyl 1-{[(4-nitrobenzyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B4019543.png)
![N-[(1-phenylcyclopentyl)methyl]-9H-purin-6-amine](/img/structure/B4019558.png)
![1-[2-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B4019562.png)
![1-(2,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B4019567.png)
![1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-4-piperidinecarboxamide](/img/structure/B4019576.png)
![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B4019582.png)

![4-{[4-(1-adamantyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4019595.png)
![3-[(2-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4019596.png)
![1-[(2-furylmethyl)amino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B4019610.png)
![5,5'-[(4-hydroxyphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4019619.png)